tert-Butyl carbamate
Overview
Description
tert-Butyl carbamate: is a chemical compound with the molecular formula C₅H₁₁NO₂. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. The compound is also known for its role in the synthesis of N-tert-butoxycarbonyl (Boc)-protected anilines and other derivatives.
Mechanism of Action
Target of Action
Tert-Butyl carbamate, also known as Boc-amide , is primarily used in the protection of amines, particularly in peptide synthesis . The compound’s primary targets are amino functions, where it serves as a protecting group . This protection is crucial in the synthesis of multifunctional targets, as amino functions often occur in this context .
Mode of Action
This compound interacts with its targets through a process known as Boc-protection . In this process, an amino function is converted to a this compound (Boc-derivative), which is stable towards most nucleophiles and bases . This stability allows for orthogonal protection strategies using base-labile protection groups . The Boc group can be cleaved under anhydrous acidic conditions, producing tert-butyl cations .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of peptides and other compounds containing amino functions . The Boc-protection process facilitates the synthesis of these compounds by preventing unwanted reactions at the protected sites . The cleavage of the Boc group then allows for further reactions at these sites .
Result of Action
The primary molecular effect of this compound’s action is the protection of amino functions, facilitating the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Boc-protection process is typically conducted under either aqueous or anhydrous conditions . The cleavage of the Boc group requires anhydrous acidic conditions . Therefore, the efficacy and stability of this compound as a protecting group can be influenced by factors such as pH and the presence of water.
Biochemical Analysis
Biochemical Properties
tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It interacts with various enzymes and proteins during this process . The nature of these interactions is primarily through the formation of Boc-protected amines and amino acids .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of Boc-protected amines and amino acids . This occurs through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The Boc group is stable towards most nucleophiles and bases .
Dosage Effects in Animal Models
Carbamate pesticides have been shown to have toxic effects in animals, with the severity of these effects often dependent on the dosage .
Metabolic Pathways
Carbamate pesticides have been shown to alter expression of genes involved in immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl carbamate can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The process typically involves the use of hydrazine hydrate and isopropyl alcohol, followed by the addition of di-tert-butyl dicarbonate. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl carbamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: It can be reduced using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, nickel or rhodium catalysts.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives, such as tert-butylamine.
Substitution: Substituted carbamates and other derivatives.
Scientific Research Applications
Chemistry: tert-Butyl carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of removal .
Biology: In biological research, this compound is used to protect amino groups in various biomolecules, facilitating the study of their structure and function .
Medicine: this compound derivatives are investigated for their potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials .
Comparison with Similar Compounds
Carboxybenzyl (CBz) carbamate: Used as a protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group for amines, removed by amine bases.
Uniqueness: tert-Butyl carbamate is unique due to its stability under a wide range of conditions and its ease of removal using strong acids. This makes it particularly useful in multi-step organic syntheses where different protecting groups need to be selectively removed .
Properties
IUPAC Name |
tert-butyl carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKDJXLFVYVEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195265 | |
Record name | tert-Butyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4248-19-5 | |
Record name | 1,1-Dimethylethyl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4248-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004248195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4248-19-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131089 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | tert-Butyl carbamate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVU23ZNR59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tert-butyl carbamate?
A1: The molecular formula of this compound is C5H11NO2, and its molecular weight is 117.15 g/mol. [] (https://www.semanticscholar.org/paper/3d4cce7a33c18c41cbf8855c4f0fb64d3876e4e0)
Q2: Are there any characteristic spectroscopic data for this compound?
A2: Yes, the C–N bond length in this compound has been determined to be 1.3374 (9) Å by cryogenic X-ray crystallography. [] (https://www.semanticscholar.org/paper/3d4cce7a33c18c41cbf8855c4f0fb64d3876e4e0)
Q3: Is this compound stable under acidic conditions?
A3: No, this compound is acid-labile. It can be deprotected under acidic conditions to yield the free amine. Aqueous phosphoric acid has been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates. [] (https://www.semanticscholar.org/paper/81c78273430027ee879af4a0291f9eff7ced653f)
Q4: What about its stability under basic conditions?
A4: this compound is generally stable under basic conditions, which allows for its use in reactions involving strong bases. [] (https://www.semanticscholar.org/paper/5912cf540e174a64a0140d7265e21d3366d667e4)
Q5: Can this compound be used directly in amide bond formation reactions?
A5: Yes, a novel rhodium-catalyzed coupling method has been developed for the direct amidation of N-Boc-protected amines using arylboroxines and tert-butyl carbamates. This method bypasses the traditional two-step deprotection-condensation sequence. [] (https://www.semanticscholar.org/paper/3ebca8d1d6374d2a03654c4a235f8b17f960c544)
Q6: How does sodium tert-butoxide influence palladium-catalyzed reactions with this compound?
A6: Sodium tert-butoxide has been identified as a crucial component in the palladium-catalyzed synthesis of N-Boc-protected anilines from aryl bromides and this compound. [] (https://www.semanticscholar.org/paper/5912cf540e174a64a0140d7265e21d3366d667e4)
Q7: What is the role of this compound in Curtius rearrangement reactions?
A7: this compound can be used as an additive in modified Curtius reactions with diphenyl phosphorazidate (DPPA) to improve the yield of the desired carbamate product. [] (https://www.semanticscholar.org/paper/7f89c486449bcd90113a97f4dc51897a6e321e0d)
Q8: Can this compound be used for aziridination reactions?
A8: Yes, a practical and environmentally friendly method has been developed for the aziridination of α,β-unsaturated carbonyl compounds using this compound and sodium hypochlorite pentahydrate (NaOCl·5H2O). This transition-metal-free method generates tert-butyl N-chloro-N-sodio-carbamate in situ, which acts as the aziridinating agent. [] (https://www.semanticscholar.org/paper/7660eeb0648c69ff69df41da8319b07b385e718c)
Q9: What are some synthetic applications of this compound?
A9: this compound is a versatile reagent used in numerous synthetic transformations. Applications include:
- Protection of amines: As a common amine protecting group, it allows selective reactions at other functional groups in the molecule. [, , , , , , ]
- Synthesis of heterocycles: It serves as a precursor for the synthesis of various heterocycles, such as benzofurans, indoles, and triazoles. [, , , , ]
- Preparation of amino acids: It can be used in the synthesis of both natural and unnatural amino acids. [, , ]
- Construction of peptides and peptidomimetics: Its use in solid-phase peptide synthesis and the creation of peptidomimetics with potential biological activity is significant. [, ]
Q10: Have there been computational studies on the elimination kinetics of this compound derivatives?
A10: Yes, theoretical studies using Moller–Plesset MP2/6-31G and DFT B3LYP/6-31G(d), B3LYP/6-31G(d,p) levels of theory have been conducted on the gas-phase elimination kinetics of this compound and its derivatives. [] (https://www.semanticscholar.org/paper/21afbc5ce532afedbd6906f5e32294fc39a543d9)
Q11: Can you elaborate on the stability of compounds incorporating this compound?
A11: The stability of molecules containing this compound can vary greatly depending on the specific molecular structure and environmental conditions. Factors influencing stability include:
Q12: What analytical techniques are used to characterize and quantify this compound and its derivatives?
A12: Several analytical techniques are employed to characterize and quantify this compound and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the compound and can be used to assess purity. [, , , ]
- Mass Spectrometry (MS): Used to determine the molecular weight and identify fragments, which helps in structural elucidation. [, , ]
- X-ray Photoelectron Spectroscopy (XPS): Provides information on elemental composition and chemical states within a material, useful for studying surface-bound species. [] (https://www.semanticscholar.org/paper/a097e5448739c6249309ffb8a046d380c484f43f)
- Infrared Reflection-Absorption Spectroscopy (IRAS): Used to study the vibrational modes of molecules adsorbed on surfaces, providing insights into their orientation and bonding. [] (https://www.semanticscholar.org/paper/a097e5448739c6249309ffb8a046d380c484f43f)
- High-Performance Liquid Chromatography (HPLC): A powerful separation technique used to purify and analyze mixtures containing this compound derivatives. Different modes like chiral HPLC can be employed for enantiomeric separations. [, , , ]
Q13: Are there examples of this compound being used in interdisciplinary research areas?
A13: Yes, the use of this compound extends to interdisciplinary fields such as:
- Materials science: It is used in the development of new polymers and biomaterials, including those with pH-responsive properties. [, , ]
- Bioimaging: Fluorescent probes based on heteroacenes coupled to this compound-protected dendrimers have shown potential for bioimaging applications. [] (https://www.semanticscholar.org/paper/40fe261cafa448d9f0e146fe8e1bcb739f75b295)
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